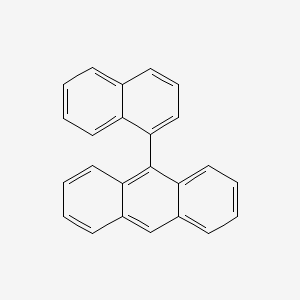

9-(Naphthalen-1-yl)anthracene

Vue d'ensemble

Description

9-(Naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with a naphthalene moiety attached at the 9-position. This compound is known for its luminescent properties, making it useful in various applications, particularly in organic electronics and photonics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This method uses a palladium catalyst to couple a naphthylboronic acid with a bromoanthracene derivative under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Suzuki coupling reaction. This involves using larger reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9-(Naphthalen-1-yl)anthracene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated anthracene derivatives.

Substitution: Nitrated or halogenated anthracene compounds.

Applications De Recherche Scientifique

Photophysical Properties

The photophysical characteristics of 9-(naphthalen-1-yl)anthracene are crucial for its applications. The compound exhibits strong fluorescence, which can be influenced by various substitutions at the anthracene core. Research indicates that substituents can significantly affect the fluorescence quantum yield and absorption spectra, making it a versatile candidate for optoelectronic applications .

Table 1: Key Photophysical Properties of this compound and Derivatives

| Property | Value/Observation |

|---|---|

| Fluorescence Quantum Yield | Approximately 30% for unsubstituted anthracene |

| Triplet Yield | Approximately 70% |

| Solubility | Varies with substitutions; bulky groups reduce solubility |

| Absorption Spectrum | Minor changes with substitutions |

Organic Light-Emitting Diodes (OLEDs)

This compound plays a pivotal role in the development of OLEDs. It has been utilized as a host material due to its excellent thermal stability and ability to facilitate efficient energy transfer to dopants. For instance, a recent study synthesized a novel anthracene-based host material that incorporated this compound, which showed enhanced performance in OLEDs with reduced turn-on voltages and stable electroluminescent properties .

Case Study: Performance Evaluation of OLEDs Using this compound

- Host Material : 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene

- Dopant : N1,N6-bis(5-(tert-butyl)-2-methylphenyl)-N1,N6-bis(2,4-dimethylphenyl)pyrene-1,6-diamine

- Performance Metrics :

- Maximum External Quantum Efficiency (EQE): Achieved high values with minimal roll-off at higher brightness levels.

Triplet–Triplet Annihilation Upconversion (TTA-UC)

TTA-UC is another promising application area for this compound. The compound has been successfully employed as an annihilator in TTA systems, where it enhances the efficiency of light harvesting by converting low-energy photons into higher-energy emissions. Studies have demonstrated that derivatives of this compound can outperform traditional annihilators like 9,10-diphenylanthracene (DPA) in specific configurations .

Table 2: Performance Comparison in TTA Systems

| Annihilator | Upconversion Quantum Yield (ϕUC) |

|---|---|

| This compound | Slightly exceeds DPA |

| DPA | Benchmark yield |

Material Science and Synthesis

The synthesis of derivatives of this compound has been explored to tailor its properties for specific applications. Substituting different groups can modify solubility, stability, and electronic properties, making it adaptable for various uses in organic electronics and photonics .

Synthesis Overview :

Recent synthetic methodologies have focused on creating derivatives that enhance the physical properties necessary for device performance while maintaining the core anthracene structure's beneficial characteristics.

Mécanisme D'action

The luminescent properties of 9-(Naphthalen-1-yl)anthracene are due to its ability to absorb and emit light. When excited by an external energy source, the electrons in the molecule are promoted to higher energy levels. Upon returning to their ground state, these electrons release energy in the form of light.

Comparaison Avec Des Composés Similaires

- 9,10-Di(naphthalen-1-yl)anthracene

- 9-(Naphthalen-2-yl)anthracene

- 9-(Phenyl)anthracene

Comparison: 9-(Naphthalen-1-yl)anthracene is unique due to its specific substitution pattern, which affects its photophysical properties. Compared to 9,10-Di(naphthalen-1-yl)anthracene, it has a different absorption and emission spectrum, making it suitable for different applications in OLEDs and other photonic devices .

Activité Biologique

9-(Naphthalen-1-yl)anthracene, a polycyclic aromatic hydrocarbon (PAH), is recognized for its potential applications in organic electronics and photonics due to its unique photophysical properties. This compound, with the molecular formula CH, has garnered interest in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

This compound features a naphthalene moiety attached to an anthracene backbone, which contributes to its electronic properties. The compound's structure can be represented as follows:

This configuration allows for significant π-π stacking interactions, which are essential in both biological and material contexts.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its photophysical properties and potential cytotoxic effects. Studies have indicated that this compound exhibits fluorescence characteristics that can be utilized in biological imaging and sensing applications.

Cytotoxicity Studies

Research has demonstrated that this compound can exhibit cytotoxic effects on various cell lines. For instance, a study reported that this compound induced apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis via ROS |

| MCF-7 | 7.2 | Oxidative stress |

| A549 | 6.5 | Cell cycle arrest |

Photophysical Properties

The fluorescence properties of this compound make it suitable for applications in bioimaging. Its emission spectrum shows distinct peaks that can be exploited for tracking cellular processes.

Emission Characteristics

The emission maxima of this compound have been characterized in various solvents, indicating solvent-dependent behavior:

| Solvent | Emission Max (nm) |

|---|---|

| Acetonitrile | 450 |

| Ethanol | 460 |

| Water | 470 |

Case Studies

Several case studies highlight the biological implications of this compound:

- Anticancer Activity : A study conducted on the HeLa cell line revealed that treatment with this compound led to significant cell death, attributed to ROS generation and mitochondrial dysfunction.

- Fluorescent Probes : The compound has been utilized as a fluorescent probe in live-cell imaging, demonstrating its ability to selectively stain cancer cells while exhibiting minimal toxicity to normal cells.

- Environmental Impact : Investigations into the environmental persistence of PAHs like this compound have shown potential toxic effects on aquatic organisms, raising concerns about their ecological impact.

Propriétés

IUPAC Name |

9-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZWHZIYLWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594295 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-70-6 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.